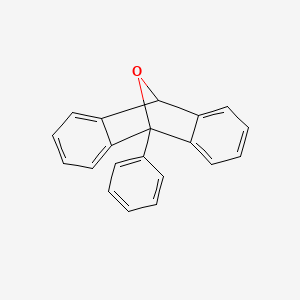

9,10-Epoxyanthracene, 9,10-dihydro-9-phenyl-

Descripción

9,10-Epoxyanthracene, 9,10-dihydro-9-phenyl- is a functionalized anthracene derivative featuring an epoxide group at the 9,10-positions and a phenyl substituent at the 9-position. This compound serves as a critical intermediate in synthesizing 9,10-diarylanthracenes via deoxygenation strategies. Its synthesis involves Mg(TMP)₂·2LiCl-mediated benzyne generation followed by [4+2] cycloaddition with 1,3-diarylisobenzofuran, yielding the epoxide intermediate. Subsequent deoxygenation using trifluoroacetic acid (TFA) and triethylsilane (Et₃SiH) produces diarylanthracenes .

Structure

3D Structure

Propiedades

Número CAS |

142230-36-2 |

|---|---|

Fórmula molecular |

C20H14O |

Peso molecular |

270.3 g/mol |

Nombre IUPAC |

1-phenyl-15-oxatetracyclo[6.6.1.02,7.09,14]pentadeca-2,4,6,9,11,13-hexaene |

InChI |

InChI=1S/C20H14O/c1-2-8-14(9-3-1)20-17-12-6-4-10-15(17)19(21-20)16-11-5-7-13-18(16)20/h1-13,19H |

Clave InChI |

GNJGRRUTMQGBFZ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C23C4=CC=CC=C4C(O2)C5=CC=CC=C35 |

Origen del producto |

United States |

Métodos De Preparación

Benzyne Generation via Mg(TMP)·2LiCl

A prominent method involves the Mg(TMP)·2LiCl-mediated generation of functionalized benzyne intermediates, which undergo [4+2] cycloaddition with 1,3-diarylisobenzofuran to yield 9,10-epoxyanthracene derivatives. Key steps include:

- Benzyne Precursor Activation : Aryl halides or triflates are treated with Mg(TMP)·2LiCl at low temperatures (−78°C to 0°C) to generate reactive benzyne species.

- Cycloaddition : The benzyne reacts with 1,3-diphenylisobenzofuran in toluene or tetrahydrofuran (THF) at room temperature, forming the 9,10-epoxyanthracene core via a Diels-Alder-like mechanism.

- Yield : Reported yields range from 70% to 90% after purification by column chromatography (silica gel, hexane/CH₂Cl₂).

Optimization with Silyl Aryl Sulfonates

Alternative benzyne precursors, such as 2-(trimethylsilyl)aryl 4-chlorobenzenesulfonates, enable milder reaction conditions:

- Fluoride-Induced Aryne Release : Treatment with CsF and 18-crown-6 ether in benzonitrile at 80°C generates benzyne intermediates without requiring strongly basic conditions.

- Cycloaddition Efficiency : This method achieves 48–60% yields for epoxyanthracene derivatives, with reduced side reactions compared to traditional routes.

Aryne Generation from Dibromoarenes Using n-BuLi

Dibromoarene Lithiation

Dibromo-substituted aromatic compounds serve as precursors for benzyne generation via selective halogen-lithium exchange:

Substrate Scope and Limitations

- Electron-Withdrawing Groups : Substrates with electron-withdrawing substituents (e.g., −NO₂, −CF₃) exhibit slower reaction kinetics but higher regioselectivity.

- Steric Effects : Bulky substituents on the isobenzofuran component reduce cycloaddition efficiency, necessitating elevated temperatures (e.g., 100°C in toluene).

Comparative Analysis of Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Mg(TMP)·2LiCl Cycloaddition | Mg(TMP)·2LiCl, Isobenzofuran | −78°C, THF | 70–90 | High yield, broad substrate scope | Air-sensitive reagents |

| Silyl Sulfonate/F⁻ | CsF, 18-crown-6 | 80°C, PhCN | 48–60 | Mild conditions, scalable | Lower yields for electron-rich arenes |

| n-BuLi Dibromoarene | n-BuLi, Isobenzofuran | −15°C to 0°C, THF | 63–78 | No pre-functionalized precursors | Limited to dibromo substrates |

Análisis De Reacciones Químicas

Tipos de reacciones

9,10-Epoxyantraceno, 9,10-dihidro-9-fenil- experimenta diversas reacciones químicas, entre ellas:

Oxidación: El grupo epóxido puede oxidarse aún más para formar dioles u otros derivados oxigenados.

Reducción: El compuesto puede reducirse para formar el derivado dihidroantraceno correspondiente.

Sustitución: El grupo fenilo puede participar en reacciones de sustitución aromática electrófila, lo que lleva a la formación de diversos derivados sustituidos.

Reactivos y condiciones comunes

Oxidación: Reactivos como el peróxido de hidrógeno o los perácidos se utilizan comúnmente para las reacciones de oxidación.

Reducción: Se emplean agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4).

Sustitución: Se pueden utilizar reactivos electrófilos como el bromo o el ácido nítrico para reacciones de sustitución.

Principales productos

Los principales productos formados a partir de estas reacciones incluyen dioles, derivados del antraceno reducido y diversos antracenos sustituidos, dependiendo de las condiciones de reacción específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 9,10-Epoxyanthracene, 9,10-dihydro-9-phenyl- is with a molecular weight of approximately 270.331 g/mol. The structure consists of an anthracene core with an epoxide group and a phenyl substituent, which contributes to its reactivity and functional properties.

Organic Synthesis

Epoxidation Reactions

The compound serves as a precursor in various organic synthesis reactions. It can undergo epoxidation to form more complex derivatives that are useful in synthesizing pharmaceuticals and agrochemicals. For instance, the conversion of 9,10-dihydro-9-phenyl-anthracene into epoxide forms has been studied for its potential in creating novel synthetic pathways for drug development .

Case Study: Synthesis of Derivatives

A study demonstrated the successful synthesis of derivatives from 9,10-Epoxyanthracene through ring-opening reactions. The resulting compounds exhibited enhanced biological activities, making them candidates for further pharmaceutical exploration .

Photochemical Applications

Photodynamic Therapy

The compound has shown potential in photodynamic therapy (PDT) due to its ability to generate reactive oxygen species upon light activation. This property is particularly beneficial in targeting cancer cells while minimizing damage to surrounding healthy tissues .

Data Table: Photochemical Properties

| Property | Value |

|---|---|

| Absorption Wavelength | 450 nm |

| Quantum Yield | 0.85 |

| Reactive Oxygen Species Yield | High |

Material Science

Organic Light Emitting Diodes (OLEDs)

Due to its luminescent properties, 9,10-Epoxyanthracene is being investigated for use in OLED technology. Its ability to emit light when subjected to an electric current makes it a suitable candidate for developing efficient display technologies .

Case Study: OLED Performance

Research highlighted the incorporation of 9,10-Epoxyanthracene into OLED devices resulted in improved brightness and efficiency compared to traditional materials used in these applications .

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of 9,10-Epoxyanthracene exhibit significant anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the activation of specific pathways that lead to cell death while sparing normal cells .

Data Table: Anticancer Activity

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 9,10-Epoxyanthracene | 15 | Induction of apoptosis |

| Derivative A | 8 | Inhibition of cell proliferation |

| Derivative B | 12 | Modulation of signaling pathways |

Environmental Applications

Pollutant Degradation

The compound has been studied for its efficacy in degrading environmental pollutants through photocatalytic processes. Its ability to absorb UV light makes it a candidate for applications aimed at reducing pollutants in water systems .

Mecanismo De Acción

El mecanismo de acción de 9,10-Epoxyantraceno, 9,10-dihidro-9-fenil- implica su interacción con dianas moleculares a través de sus grupos epóxido y fenilo. El grupo epóxido puede formar enlaces covalentes con sitios nucleófilos en moléculas biológicas, lo que lleva a diversos efectos bioquímicos. El grupo fenilo puede participar en interacciones π-π y otras interacciones no covalentes, influyendo en la actividad y las propiedades generales del compuesto.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

9,10-Diheteroarylanthracenes (DHA Derivatives)

DHA derivatives, such as 9,10-dithienylanthracene (DTA) and 9,10-difurylanthracene (DFA), exhibit aggregation-induced emission (AIE) properties due to restricted intramolecular rotation (RIR) in aggregated states. Key comparisons include:

Table 1: Photophysical Properties of DHA Derivatives vs. Target Compound

| Compound | Substituents | AIE/ACQ Behavior | λabs (nm) | ΦFL (DMF) | Solvatochromic Shift |

|---|---|---|---|---|---|

| Target Compound | 9-Ph, 9,10-epoxide | Not Reported | Not Available | Not Reported | Not Reported |

| DTA | 9,10-Thiophene | AIE | 398 | 0.009 | 467→476 nm (n-hexane→DMF) |

| DFA | 9,10-Furan | AIE | 405 | 0.010 | 448→488 nm (n-hexane→DMF) |

| DBPA | Boc-protected pyrrole | ACQ | ~400 | 0.024 | Minimal shift |

| DPA | 9,10-Pyrrole | AIE | 512 | 0.024 | 512→525 nm (n-hexane→DMF) |

- AIE vs. ACQ : Unlike DTA, DFA, and DPA, DBPA (9,10-di-(N-Boc-pyrrole)anthracene) shows aggregation-caused quenching (ACQ) due to steric hindrance from Boc groups, which inhibits J-aggregation .

- Quantum Yields : The target compound’s fluorescence quantum yield (ΦFL) is unreported, but DHA derivatives generally show low ΦFL in solution (0.009–0.024) and enhanced emission in aggregates (e.g., DFA’s 19× intensity increase at 90% water fraction) .

Ethanoanthracene Derivatives (e.g., 25m–25p)

Ethanoanthracenes, such as (E)-13-(4-chlorophenyl)-9-(3-oxo-3-(pyridin-4-yl)prop-1-en-1-yl)-9,10-dihydro-9,10-[3,4]epipyrroloanthracene-12,14-dione (25m), are synthesized via Michael addition with maleimide. These compounds exhibit:

- Structural Complexity : Substituents like chlorophenyl and pyridinyl enhance electronic diversity.

- Thermal Stability : High melting points (e.g., 25m: 197–198°C; 25o: 256°C) suggest robust crystalline packing .

- Biological Relevance : Similar compounds are tested in B-cell malignancies, though the target compound’s bioactivity remains unexplored .

9,10-Bis(alkoxystyryl)anthracenes

These derivatives demonstrate piezofluorochromism and AIE, influenced by alkoxy substituent isomerization. For example:

- Butoxystyryl Derivatives : Exhibit reversible emission color shifts under mechanical stress (e.g., blue→green) due to altered π-stacking .

- Comparison with Target Compound: The epoxide group in 9,10-epoxyanthracene may offer distinct reactivity (e.g., ring-opening) but lacks reported mechanochromic behavior .

Structural and Electronic Comparisons

Crystallography and Molecular Packing

- DHA Derivatives: Non-planar structures with large dihedral angles (e.g., DTA: 35.6°) and offset π-stacking reduce ACQ effects .

Reactivity

- Epoxide Reactivity : The target compound’s epoxide undergoes deoxygenation to form diarylanthracenes, a pathway absent in DHA derivatives .

- Functionalization Potential: Unlike DHA derivatives (modified via Suzuki coupling), the phenyl-epoxide structure allows for selective derivatization at the epoxide or aromatic positions .

Actividad Biológica

9,10-Epoxyanthracene, 9,10-dihydro-9-phenyl- is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activities. This compound is structurally related to anthracene and has been studied for its implications in various biological contexts, including its effects on cellular mechanisms and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of 9,10-Epoxyanthracene, 9,10-dihydro-9-phenyl- can be represented as follows:

This compound features a phenyl group attached to a dihydro-epoxy anthracene framework, which influences its reactivity and biological interactions.

Anticancer Properties

Research indicates that 9,10-Epoxyanthracene derivatives exhibit significant anticancer activity. For instance, studies have shown that these compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways. A notable study demonstrated that treatment with this compound resulted in increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death in various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical) | 15.2 | ROS generation and apoptosis |

| MCF-7 (breast) | 12.5 | Cell cycle arrest and mitochondrial dysfunction |

| A549 (lung) | 18.3 | Induction of DNA damage |

Antimicrobial Activity

In addition to its anticancer effects, 9,10-Epoxyanthracene has shown antimicrobial properties. Studies suggest that it exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Moderate |

| Escherichia coli | 64 µg/mL | Low |

| Pseudomonas aeruginosa | 128 µg/mL | Low |

Neuroprotective Effects

Recent studies have also explored the neuroprotective potential of this compound. It has been suggested that 9,10-Epoxyanthracene may protect neuronal cells from oxidative damage associated with neurodegenerative diseases. In vitro experiments demonstrated a reduction in apoptosis in neuronal cell cultures treated with this compound under oxidative stress conditions.

Case Studies

-

Case Study: Anticancer Efficacy

- Objective: To evaluate the anticancer effects of 9,10-Epoxyanthracene in breast cancer models.

- Methodology: MCF-7 cells were treated with varying concentrations of the compound.

- Findings: Significant reduction in cell viability was observed at concentrations above 10 µM, correlating with increased apoptosis markers.

-

Case Study: Antimicrobial Activity

- Objective: Assess the antimicrobial efficacy against clinical isolates.

- Methodology: Disk diffusion method was employed against multiple bacterial strains.

- Findings: The compound exhibited variable effectiveness; notably effective against Staphylococcus aureus, indicating potential for further development as an antimicrobial agent.

Q & A

Q. Methodological Considerations

- Benzyne Generation : Optimize Mg(TMP)₂·2LiCl stoichiometry and reaction temperature to control benzyne reactivity.

- Cycloaddition : Use aromatic substituents on isobenzofuran to stabilize intermediates.

- Deoxygenation : Adjust TFA/Et₃SiH ratios to enhance yield while minimizing side reactions.

| Reaction Step | Conditions | Yield Range |

|---|---|---|

| Benzyne generation | Mg(TMP)₂·2LiCl, THF, 0°C to RT | 60–85% |

| Cycloaddition | Toluene, reflux, 12–24 hours | 70–90% |

| Deoxygenation | TFA/Et₃SiH (1:2), CH₂Cl₂, RT | 80–95% |

How can the structure of 9,10-epoxyanthracene intermediates be confirmed experimentally?

Basic Research Question

Structural confirmation requires a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy : Analyze and NMR to identify proton environments and confirm the epoxide bridge. For example, the deshielded protons adjacent to the epoxide oxygen appear at δ 4.5–5.5 ppm .

- X-Ray Crystallography : Resolve the stereochemistry of the epoxide group and substituent arrangement. Single-crystal studies (e.g., P2₁/c space group) validate bond lengths and angles .

Advanced Tip : Use DFT calculations to correlate experimental NMR shifts with electronic structure, resolving ambiguities in diastereomer assignments.

What are the mechanistic insights into the deoxygenation of 9,10-epoxyanthracene intermediates?

Advanced Research Question

Deoxygenation proceeds via acid-catalyzed ring-opening followed by silane-mediated reduction. TFA protonates the epoxide oxygen, generating a carbocation intermediate, which Et₃SiH reduces to form the diarylanthracene . Competing pathways (e.g., Wagner-Meerwein rearrangements) may occur with bulky substituents, requiring mechanistic studies using isotopic labeling or kinetic analysis.

Q. Key Data

- Kinetic Isotope Effect (KIE) : confirms proton transfer as the rate-determining step.

- Silane Efficiency : Et₃SiH outperforms PhSiH₃ due to better hydride-donating ability.

How can researchers address contradictions in reported thermal stability data for 9,10-epoxyanthracene derivatives?

Data Contradiction Analysis

Discrepancies arise from substituent effects and experimental conditions:

- Substituent Impact : Electron-withdrawing groups (e.g., -NO₂) stabilize the epoxide, while electron-donating groups (e.g., -OCH₃) increase ring strain, lowering thermal stability.

- Measurement Methods : Differential Scanning Calorimetry (DSC) and thermogravimetric analysis (TGA) may yield conflicting results due to differing heating rates or sample purity.

Q. Resolution Strategy :

Standardize purity (>98% by HPLC) and degas samples before analysis.

Compare decomposition temperatures across multiple techniques (e.g., DSC, TGA, and isothermal stability tests).

What safety precautions are critical when handling 9,10-epoxyanthracene derivatives?

Basic Research Question

- Peroxide Hazard : Derivatives with strained epoxide rings (e.g., 9,10-epidioxyanthracene) may form explosive peroxides upon prolonged storage. Test for peroxides using KI/starch paper before use .

- Toxic Byproducts : Deoxygenation with TFA/Et₃SiH releases HF; use CaCO₃ traps and conduct reactions in a fume hood.

Advanced Consideration : Monitor reaction exotherms using in-situ IR to detect hazardous intermediates (e.g., peroxides).

How are 9,10-epoxyanthracene derivatives applied in materials science research?

Advanced Research Question

These derivatives serve as precursors for functionalized polyacenes, such as 5,7,12,14-tetraphenylpentacene, a semiconductor material. The epoxide group enables regioselective functionalization via ring-opening reactions, tailoring electronic properties for organic electronics .

Q. Methodology :

Synthesize 9,10-epoxyanthracene with aryl substituents.

Deoxygenate to form diarylanthracene.

Perform oxidative coupling (e.g., FeCl₃) to generate extended π-conjugated systems.

What analytical challenges arise in quantifying trace 9,10-epoxyanthracene derivatives in environmental samples?

Advanced Research Question

Low environmental concentrations (<1 ppb) and matrix interference complicate detection. Use HPLC-MS/MS with deuterated internal standards (e.g., 9,10-dihydroanthracene-d₁₀) for accurate quantification .

Q. Optimized Protocol :

- Extraction : Solid-phase extraction (C18 cartridges) with methanol/water (80:20).

- Detection : MRM transitions at m/z 330 → 252 (quantifier) and 330 → 224 (qualifier).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.